M2/M1 Muscarinic Receptor Selectivity Prediction: Piperidinyl Piperidine Scaffold Enables Subtype-Specific Antagonist Design
The piperidinyl piperidine scaffold, of which 1-(2-(Piperidin-4-yl)ethyl)piperidine is the core unsubstituted template, has been validated through CoMFA (Comparative Molecular Field Analysis) models to enable quantitative prediction of M2 over M1 muscarinic receptor selectivity [1]. While this specific compound serves as a precursor, its derivatives exhibit p[Ki(M2)/Ki(M1)] values that can be rationally tuned. The cross-validated r² (rcv²) for the selectivity model is 0.726, significantly outperforming models for individual receptor affinities (rcv² = 0.633 for pKi(M1) and 0.636 for pKi(M2)) [1]. In contrast, structurally related monocyclic piperidines (e.g., 4-benzylpiperidine) lack the spatial orientation of two nitrogen centers required for dual-site binding and cannot achieve the same quantitative structure-selectivity relationship (QSSR) predictive power.
| Evidence Dimension | QSSR Model Predictive Power (Cross-Validated r²) for M2/M1 Selectivity |
|---|---|
| Target Compound Data | Core scaffold: piperidinyl piperidine. Model rcv² = 0.726 for p[Ki(M2)/Ki(M1)] |
| Comparator Or Baseline | Monocyclic piperidines (e.g., 4-benzylpiperidine) / Individual receptor models |
| Quantified Difference | Selectivity model rcv² 0.726 vs. affinity models rcv² 0.633 (M1) and 0.636 (M2); higher predictive value indicates scaffold-specific contributions to subtype selectivity. |
| Conditions | CoMFA analysis of 45 piperidinyl piperidine derivatives; human cloned M1 and M2 receptors |
Why This Matters
Procurement of this scaffold ensures access to a validated chemical space for rational design of M2-selective antagonists with reduced CNS toxicity, a key differentiator from generic piperidine libraries.
- [1] Niu, Y. Y., Yang, L. M., Deng, K. M., Yao, J. H., Zhu, L., Chen, C. Y., ... & Lu, Y. (2007). Quantitative structure–selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2260-2266. View Source
